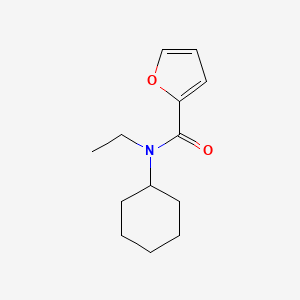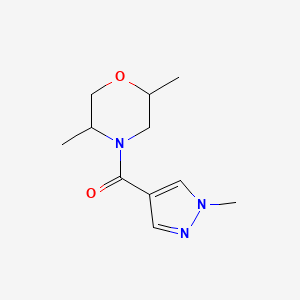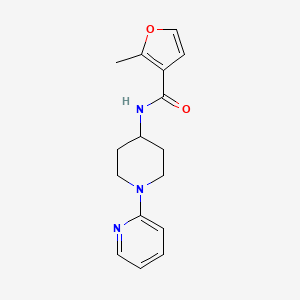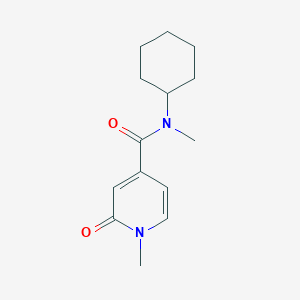![molecular formula C15H17N3O B7510675 N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide, also known as MPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPCC belongs to the pyrazole class of compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of inflammation and cell differentiation.
Biochemical and Physiological Effects:
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been demonstrated to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has several advantages as a research tool. It is a highly potent and selective inhibitor of COX-2 and LOX enzymes, making it an ideal compound for studying the role of these enzymes in inflammation and cancer. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has low toxicity and is well-tolerated in animal models, making it a safe and reliable research tool. However, there are also some limitations to using N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide in lab experiments. Its low solubility in aqueous solutions can make it difficult to administer in vivo, and its high cost can limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for the research and development of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. One potential application is in the treatment of chronic pain and inflammatory diseases such as osteoarthritis and rheumatoid arthritis. N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been shown to be effective in animal models of these diseases, and further research is needed to determine its efficacy and safety in human patients. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has shown promising anticancer properties, and further studies are needed to explore its potential as a cancer therapy. Finally, the development of more efficient synthesis methods for N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide could make it more widely available for research purposes.
Synthesemethoden
The synthesis of N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyclopropanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide. The overall yield of this synthesis method is around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has been extensively studied in various preclinical studies for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Additionally, N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide has also been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-4-3-5-13(8-10)18-14(9-11(2)17-18)16-15(19)12-6-7-12/h3-5,8-9,12H,6-7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBWPXXSXMCNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)


![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)


![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)